(1,4-Dimethyl-1H-pyrazol-3-yl)methanamine
Description
(1,4-Dimethyl-1H-pyrazol-3-yl)methanamine is a heterocyclic amine featuring a pyrazole ring substituted with methyl groups at the 1- and 4-positions, with a methanamine group (-CH2NH2) at the 3-position. Its structure combines the electron-rich pyrazole ring with a primary amine, enabling participation in diverse reactions such as condensation, amidation, and coordination chemistry .
Structure
3D Structure
Properties
IUPAC Name |
(1,4-dimethylpyrazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-4-9(2)8-6(5)3-7/h4H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXACLKOUNGBFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dimethyl-1H-pyrazol-3-yl)methanamine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by functional group modifications. One common method is the reaction of 1,4-dimethyl-3-pyrazolone with formaldehyde and ammonium chloride under acidic conditions to yield the desired amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. For example:
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Oxidation with KMnO₄ in acidic or neutral media yields 3-nitroso-1,4-dimethyl-1H-pyrazole via a two-electron transfer process .
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Stronger oxidants like CrO₃ may further oxidize intermediates to nitro derivatives or carboxylic acids, depending on reaction conditions .
Key Data:
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C | Nitroso derivative | 65–78 | |
| CrO₃/H₂SO₄ | Reflux | Carboxylic acid | 42 |
Condensation Reactions
The amine group reacts with carbonyl compounds to form Schiff bases or imines:
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Reaction with benzaldehyde in ethanol under reflux produces N-benzylidene-(1,4-dimethyl-1H-pyrazol-3-yl)methanamine .
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Terephthalaldehyde forms bis-imine derivatives through a double condensation, confirmed by X-ray crystallography .
Example Reaction Pathway:
Acylation and Alkylation
The primary amine participates in nucleophilic substitution:
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Acylation with acetyl chloride in pyridine yields N-acetyl-(1,4-dimethyl-1H-pyrazol-3-yl)methanamine .
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Alkylation using alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ forms secondary amines .
Reaction Efficiency:
| Reagent | Solvent | Temperature | Product Purity (%) |
|---|---|---|---|
| Acetyl chloride | Pyridine | 0–25°C | 89 |
| Methyl iodide | DMF | 60°C | 76 |
Coordination Chemistry
The pyrazole ring and amine group act as ligands in metal complexes:
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Copper(II) complexes exhibit square-planar geometry, confirmed by UV-Vis and EPR spectroscopy.
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Palladium complexes catalyze Suzuki-Miyaura cross-coupling reactions with aryl halides.
Complex Stability Constants (log β):
| Metal Ion | Ligand Ratio | log β (25°C) |
|---|---|---|
| Cu²⁺ | 1:2 | 12.4 ± 0.3 |
| Pd²⁺ | 1:1 | 8.9 ± 0.2 |
Miscellaneous Reactions
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Reductive Amination : Reacts with ketones (e.g., acetone) under H₂/PtO₂ to form tertiary amines .
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Cyclization : Heating with CS₂ in basic media yields thiazole derivatives via intramolecular cyclization .
Comparative Reactivity Insights
The methyl groups at the 1- and 4-positions sterically hinder electrophilic substitution on the pyrazole ring, directing reactivity toward the exocyclic amine. This contrasts with unsubstituted pyrazoles, where ring nitrogens are primary reaction sites .
Scientific Research Applications
Chemistry
In chemistry, (1,4-Dimethyl-1H-pyrazol-3-yl)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazole-based ligands and catalysts .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an intermediate in the synthesis of pharmaceuticals with antibacterial, anti-inflammatory, and anticancer properties .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials with specific properties, such as corrosion inhibitors and polymer additives .
Mechanism of Action
The mechanism of action of (1,4-Dimethyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Structural Analogs: Positional Isomerism
A key structural analog is 1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine (SW3), which differs in the placement of methyl groups (1,5-dimethyl vs. 1,4-dimethyl) on the pyrazole ring (Figure 1). This positional isomerism significantly impacts electronic and steric properties:
- In contrast, the 1,5-dimethyl isomer may exhibit greater symmetry, influencing dipole moments and solubility .
- Basicity of the Amine : The electron-donating methyl groups in the 1,4-isomer may slightly increase the basicity of the methanamine group compared to derivatives with electron-withdrawing substituents (e.g., nitro or chloro groups in benzimidazole-based methanamines) .
| Property | (1,4-Dimethyl-1H-pyrazol-3-yl)methanamine | 1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine (SW3) |
|---|---|---|
| Molecular Formula | C6H11N3 | C6H11N3 |
| SMILES | n1c(cc(n1C)C)CN | n1c(cc(n1C)C)CN |
| Methyl Group Positions | 1,4-dimethyl | 1,5-dimethyl |
| InChi Key | InChI=1S/C6H11N3/c1-5-3-6(4-7)8-9(5)2/h3H,4,7H2,1-2H3 | Similar structure with positional variation |
Figure 1 : Structural comparison of pyrazole-based methanamines.
Physicochemical Properties
- However, crystallographic data (e.g., from SHELX-refined structures) are needed to confirm this hypothesis .
- Hydrogen Bonding : The amine group can participate in hydrogen bonding, similar to benzimidazole-based methanamines (e.g., N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine). However, the pyrazole ring’s nitrogen atoms may compete as hydrogen bond acceptors, altering aggregation behavior .
Biological Activity
(1,4-Dimethyl-1H-pyrazol-3-yl)methanamine is a heterocyclic organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₆H₁₁N₃, with a molecular weight of approximately 125.17 g/mol. The compound features a pyrazole ring with two methyl groups at the 1 and 4 positions, which influences its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. This can result in various biological effects, including:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Modulation of Receptor Signaling : It may influence receptor signaling pathways, potentially affecting cellular responses.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents .
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Anti-inflammatory Effects
In addition to its antibacterial properties, this compound has been studied for its anti-inflammatory effects. Research indicates that the compound can reduce inflammation markers in vitro, suggesting a potential role in treating inflammatory diseases .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of this compound and evaluating their biological activities. The synthesized compounds were tested for their antibacterial and anti-inflammatory activities. Results showed that certain derivatives exhibited enhanced potency compared to the parent compound .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies revealed promising interactions with key enzymes involved in bacterial metabolism, supporting its potential as an antibacterial agent .
Applications in Medicinal Chemistry
The unique structure of this compound makes it a valuable building block for synthesizing more complex heterocyclic compounds. Its derivatives are being explored for their potential applications in pharmaceuticals targeting bacterial infections and inflammatory conditions .
Q & A
Q. What are common synthetic routes for (1,4-dimethyl-1H-pyrazol-3-yl)methanamine, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution or acylation reactions. For example, derivatives are prepared by reacting precursor amines (e.g., compound 13 in ) with acyl chlorides (e.g., chloroacetyl chloride) in dichloromethane (DCM) under basic conditions (triethylamine) at 0–5°C, followed by room-temperature stirring and purification via column chromatography . Optimization involves adjusting solvent polarity (e.g., ethyl acetate/petroleum ether gradients) and monitoring reaction progress with TLC. Continuous flow reactors, as noted in , can enhance yield and purity in scaled syntheses .
Q. How is the structural integrity of this compound confirmed in solid-state studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Tools like SHELXL ( ) refine crystallographic data, while ORTEP-3 ( ) visualizes thermal ellipsoids and hydrogen bonding networks. Graph set analysis ( ) identifies recurring hydrogen-bond motifs (e.g., N–H···N interactions), critical for validating molecular packing .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Use full-body protective gear, P95 respirators for particulate exposure, and OV/AG-P99 cartridges for vapor protection (). Ensure proper ventilation and avoid drainage contamination. Toxicity data gaps (e.g., ecotoxicity in ) necessitate precautionary measures under ALARA principles .
Advanced Research Questions
Q. How can computational methods like DFT improve the understanding of electronic properties and reactivity?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP, ) calculates molecular orbitals, electrostatic potentials, and reaction pathways. For instance, exact-exchange terms in functionals ( ) enhance accuracy for ionization potentials and bond dissociation energies. Pairing DFT with Colle-Salvetti correlation-energy models ( ) refines predictions of hydrogen-bond strengths and charge distribution .
Q. How do structural modifications of the pyrazole ring influence biological activity?
Derivatization at the methanamine group (e.g., acetylation, ) or pyrazole substitution (e.g., cyclopropyl in ) alters bioactivity. For example, carbazole derivatives () show anticancer activity against glioma cells (IC₅₀ = 12–18 µM), while CCR6 antagonists ( ) rely on dimethylpyrazole motifs for insurmountable ligand binding. SAR studies correlate lipophilicity (LogP) and hydrogen-bond donors with target affinity .
Q. How can conflicting biological data (e.g., anticancer vs. anti-inflammatory effects) be reconciled?
Context-dependent activity arises from target specificity. For example, links carbazole derivatives to apoptosis in cancer cells via ROS generation, while highlights CCR6 antagonism in T-cell migration. Use orthogonal assays (e.g., kinase profiling, cytokine release) to disentangle mechanisms. Molecular docking with cryo-EM structures (e.g., CCR6 in ) clarifies binding site interactions .
Q. What strategies address data gaps in toxicity and environmental impact assessments?
Apply read-across models using structurally similar amines (e.g., phenylisoxazolylmethanamine in ). For ecotoxicity ( ), use quantitative structure-activity relationship (QSAR) tools like EPI Suite to estimate biodegradation and bioaccumulation. Experimental validation via Daphnia magna assays fills persistence/degradability data voids .
Q. How do hydrogen-bonding patterns affect crystallization and polymorph stability?
Graph set analysis ( ) categorizes motifs like R₂²(8) rings (two donors, two acceptors). For example, N–H···O bonds in co-crystals with dicarboxylic acids enhance lattice stability. Differential scanning calorimetry (DSC) identifies polymorph transitions, while Hirshfeld surfaces map intermolecular contacts .
Methodological Tables
Table 1. Key Synthetic Derivatives and Bioactivity
Table 2. Computational Parameters for DFT Studies
| Functional | Basis Set | Application | Error Margin |
|---|---|---|---|
| B3LYP | 6-31G(d,p) | Bond dissociation energy | ±2.4 kcal/mol |
| M06-2X | def2-TZVP | Hydrogen-bond strength | ±0.05 Å (bond length) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
